2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the condensation of pyridine derivatives with cyclic anhydrides. One common method includes the reaction of 2-aminopyridine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as acetic acid . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Tetrahydroisoindole derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine moiety but differs in the fused ring structure.
2-(Pyridin-3-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione: Similar core structure with a different substitution pattern.
Uniqueness
2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific fusion of pyridine and tetrahydroisoindole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h1-4,7-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIDUIIJKSFQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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